molecular formula C13H12ClFN4O B6750539 N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B6750539
M. Wt: 294.71 g/mol
InChI Key: AQBUHEUKBQZUMN-GZMMTYOYSA-N
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Description

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a triazole ring, and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the cyclopropyl intermediate, followed by the introduction of the triazole ring and the substituted phenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions can vary depending on the desired outcome, but they often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide can be compared with other similar compounds, such as:

    N-[(1R,2S)-2-(4-chlorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide: Lacks the fluorine substitution, which may affect its chemical and biological properties.

    N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide: Lacks the chlorine substitution, which may also influence its properties.

    N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)ethanamide: Has a different acyl group, which can alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropyl]-2-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN4O/c14-9-2-1-7(3-10(9)15)8-4-11(8)18-13(20)5-12-16-6-17-19-12/h1-3,6,8,11H,4-5H2,(H,18,20)(H,16,17,19)/t8-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBUHEUKBQZUMN-GZMMTYOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1NC(=O)CC2=NC=NN2)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1NC(=O)CC2=NC=NN2)C3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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